phenyl N-(3-chloropropyl)carbamate
Description
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
phenyl N-(3-chloropropyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c11-7-4-8-12-10(13)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
InChI Key |
LDASNVORJFJYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Carbamate Derivatives
*Molecular weights calculated based on standard atomic masses.
Key Observations:
Substituent Effects on Lipophilicity :
- The 3-chloropropyl group in this compound likely increases lipophilicity compared to methyl or hydroxylated analogs, enhancing membrane permeability .
- Chlorpropham’s 3-chlorophenyl group contributes to its higher log k (~3.2), aligning with its use as a soil-applied herbicide .
Reactivity and Biological Activity :
- The 3-chloropropyl chain may act as a leaving group, enabling alkylation or cyclization (e.g., forming azetidinium ions under physiological conditions), similar to N-(3-chloropropyl)-4-piperidinyl diphenylacetate in muscarinic receptor studies .
- Chlorpropham’s 3-chlorophenyl group enhances binding to plant tubulin, disrupting cell division .
Applications: Pesticides: Chlorpropham’s efficacy as a sprout inhibitor contrasts with this compound’s speculated pesticidal use, where the 3-chloropropyl group might target different biological pathways .
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